molecular formula C10H20N2 B562508 1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 CAS No. 718613-20-8

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Cat. No. B562508
Key on ui cas rn: 718613-20-8
M. Wt: 178.345
InChI Key: QDVBKXJMLILLLB-YRRFPNITSA-N
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Patent
US05618814

Procedure details

8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 4-piperidino-piperidine Yield: 54% of theory, Melting point: 106° C. C28H38N8O (502.67)
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C1C2N=C([N:26]3[CH2:31][CH2:30][CH:29]([N:32]4[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]4)[CH2:28][CH2:27]3)N=C(N3CCOCC3)C=2N=CN=1)C)C1C=CC=CC=1.ClC1N=C(N2CCOCC2)C2N=CN=C(N(CC3C=CC=CC=3)C)C=2N=1>>[N:32]1([CH:29]2[CH2:30][CH2:31][NH:26][CH2:27][CH2:28]2)[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]1

Inputs

Step One
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C1=NC=NC2=C1N=C(N=C2N2CCOCC2)N2CCC(CC2)N2CCCCC2
Step Two
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=NC=N2)N(C)CC2=CC=CC=C2)N2CCOCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05618814

Procedure details

8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 4-piperidino-piperidine Yield: 54% of theory, Melting point: 106° C. C28H38N8O (502.67)
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C1C2N=C([N:26]3[CH2:31][CH2:30][CH:29]([N:32]4[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]4)[CH2:28][CH2:27]3)N=C(N3CCOCC3)C=2N=CN=1)C)C1C=CC=CC=1.ClC1N=C(N2CCOCC2)C2N=CN=C(N(CC3C=CC=CC=3)C)C=2N=1>>[N:32]1([CH:29]2[CH2:30][CH2:31][NH:26][CH2:27][CH2:28]2)[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]1

Inputs

Step One
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(piperidino)-piperidin-1-yl]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C1=NC=NC2=C1N=C(N=C2N2CCOCC2)N2CCC(CC2)N2CCCCC2
Step Two
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=NC=N2)N(C)CC2=CC=CC=C2)N2CCOCC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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